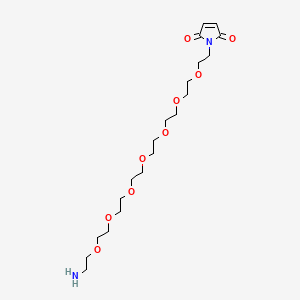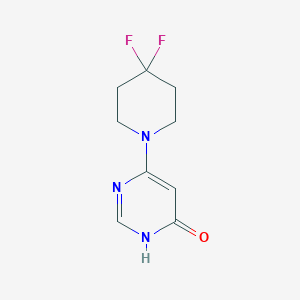
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring substituted with two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a difluoropiperidine derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
化学反应分析
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
6-(4-Fluoropiperidin-1-yl)pyrimidin-4(3H)-one: Similar structure but with only one fluorine atom.
6-(4-Chloropiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with chlorine.
6-(4-Methylpiperidin-1-yl)pyrimidin-4(3H)-one: Substitution of fluorine with a methyl group.
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The difluorinated piperidine ring can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C9H11F2N3O |
|---|---|
分子量 |
215.20 g/mol |
IUPAC 名称 |
4-(4,4-difluoropiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)1-3-14(4-2-9)7-5-8(15)13-6-12-7/h5-6H,1-4H2,(H,12,13,15) |
InChI 键 |
BFOMKASKAOHQNR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(F)F)C2=CC(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


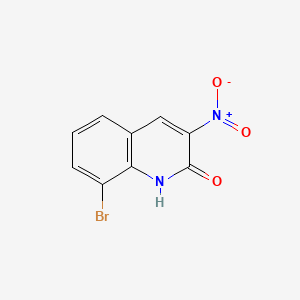
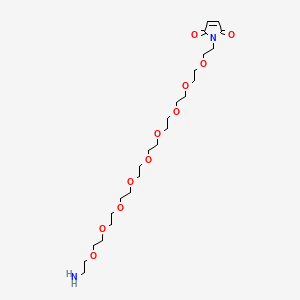

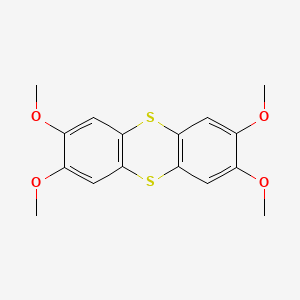

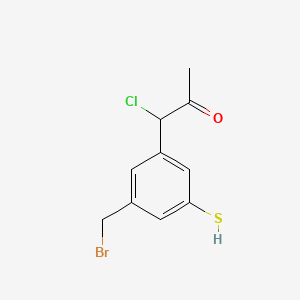
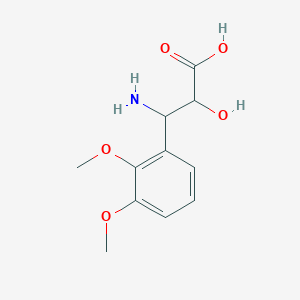
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)



